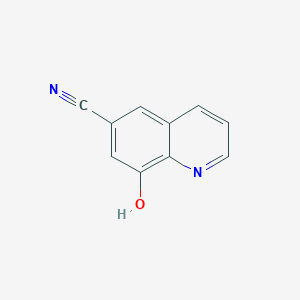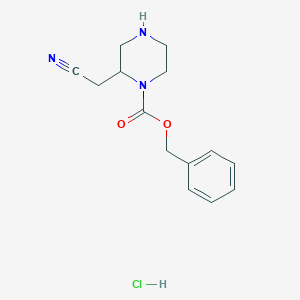
8-Hydroxyquinoline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxyquinoline-6-carbonitrile is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities The structure of this compound consists of a quinoline ring with a hydroxyl group at the 8th position and a cyano group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyquinoline-6-carbonitrile typically involves the introduction of a cyano group to the quinoline ring. One common method is the reaction of 8-hydroxyquinoline with a suitable nitrile source under specific conditions. For example, the reaction can be carried out using cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxyquinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group, leading to the formation of 8-hydroxyquinoline-6-amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: 8-Hydroxyquinoline-6-amine.
Substitution: Various ethers and esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 8-hydroxyquinoline-6-carbonitrile involves its ability to chelate metal ions, which can interfere with various biological processes. For example, it can inhibit metalloenzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death in certain cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity and use as a chelating agent.
8-Hydroxyquinoline-5-sulfonic acid: A derivative with enhanced water solubility and similar biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Another derivative with applications in coordination chemistry and medicinal chemistry.
Uniqueness
8-Hydroxyquinoline-6-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile building block for the synthesis of novel compounds with potential therapeutic and industrial applications .
Eigenschaften
CAS-Nummer |
1025556-12-0 |
|---|---|
Molekularformel |
C10H6N2O |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
8-hydroxyquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-6-7-4-8-2-1-3-12-10(8)9(13)5-7/h1-5,13H |
InChI-Schlüssel |
MKAFLHLIONROCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)




![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)








